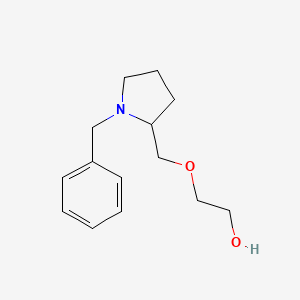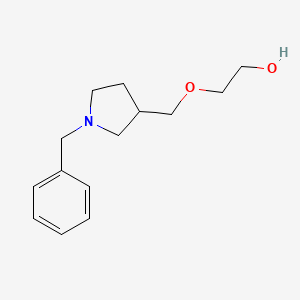![molecular formula C15H24N2O B7920300 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7920300.png)
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an ethanolamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of benzylamine with a suitable aldehyde to form an imine, which is then reduced to the corresponding amine. This intermediate is further reacted with an epoxide to introduce the ethanolamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to the desired scale of production.
化学反応の分析
Types of Reactions
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction could produce benzyl alcohol or benzylamine derivatives.
科学的研究の応用
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting neurological function.
類似化合物との比較
Similar Compounds
1-Benzyl-4-piperidinol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-Benzyl-2-phenylethanamine: Contains a benzyl group and an ethanolamine moiety but lacks the pyrrolidine ring.
Benzylmethylamine: A simpler compound with a benzyl group and a methylamine moiety.
Uniqueness
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol is unique due to the presence of both the pyrrolidine ring and the ethanolamine moiety, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(9-10-18)11-15-7-8-17(13-15)12-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHPLPMGJMJYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920222.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920223.png)
![[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920235.png)
![[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920241.png)

![[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920249.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920254.png)

![[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920276.png)
![2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7920282.png)
![2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol](/img/structure/B7920294.png)
![2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol](/img/structure/B7920298.png)
![2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol](/img/structure/B7920311.png)
![2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol](/img/structure/B7920318.png)
